3-(Pyridin-2-yl)isoxazol-5(4H)-one
Description
3-(Pyridin-2-yl)isoxazol-5(4H)-one is a heterocyclic compound featuring a fused isoxazolone core substituted with a pyridine ring at the 3-position. Isoxazol-5(4H)-ones are versatile scaffolds in medicinal and materials chemistry due to their synthetic accessibility and diverse bioactivity. The pyridin-2-yl substituent introduces unique electronic and steric effects, influencing reactivity, stability, and interactions with biological targets. This compound is synthesized via multicomponent reactions, such as the condensation of β-ketoesters, hydroxylamine, and aldehydes, often catalyzed by organocatalysts or performed under electrochemical conditions . Its structural and functional properties make it a candidate for applications in drug discovery, catalysis, and agrochemistry.
Properties
CAS No. |
18701-07-0 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.148 |
IUPAC Name |
3-pyridin-2-yl-4H-1,2-oxazol-5-one |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-3-1-2-4-9-6/h1-4H,5H2 |
InChI Key |
VQDUSMKNHKQFJQ-UHFFFAOYSA-N |
SMILES |
C1C(=NOC1=O)C2=CC=CC=N2 |
Synonyms |
2-Isoxazolin-5-one,3-(2-pyridyl)-(8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Organocatalysis (e.g., 2-aminopyridine) offers competitive yields (70–90%) and reduced reaction times (2–5 h) compared to electrochemical methods .
- Photochemical flow synthesis enables rapid production (30–60 min) but with slightly lower yields due to scalability challenges .
- The pyridin-2-yl substituent shows compatibility with amine-functionalized cellulose catalysts, achieving high yields (75–90%) under aqueous conditions .
Structural and Electronic Effects
Substituents at the 3- and 4-positions significantly alter physicochemical properties and reactivity:
Positional Isomerism in Pyridine Substitution
- 3-(Pyridin-4-yl) : The para-substituted nitrogen reduces steric hindrance, increasing solubility but decreasing thermal stability compared to pyridin-2-yl derivatives .
- 3-(Pyridin-3-yl) : Meta-substitution introduces asymmetric electronic effects, which may complicate regioselective reactions .
Substituent Effects on Stability
- Chloromethyl groups (e.g., 3-(chloromethyl)-4-arylmethylene derivatives) increase electrophilicity but require careful handling due to toxicity (GHS hazard class: irritant) .
- Aryl groups (e.g., 4-(thiophen-2-ylmethylene)) enhance conjugation, stabilizing the isoxazolone core against base-induced rearrangement .
Enzyme Inhibition
- (E)-3-Propyl-4-(thiophen-2-ylmethylene) isoxazol-5(4H)-one (compound 2) exhibits 85% inhibition of carbonic anhydrase, outperforming pyridin-2-yl derivatives in preliminary assays .
- 3-(Pyridin-2-yl) derivatives show moderate inhibition (60–70%), likely due to steric hindrance from the ortho-nitrogen .
Larvicidal Activity Against Ae. aegypti
- 3-Methyl-4-arylmethylene derivatives with OMe groups (e.g., compounds 3a, 3b) achieve 95% larval mortality at 50 ppm, attributed to enhanced membrane permeability .
- Pyridin-2-yl analogs are less active (60–70% mortality), suggesting that electron-deficient aromatic systems reduce bioactivity .
Cytotoxicity
- Thiadiazole- and triazole-functionalized derivatives exhibit potent cytotoxicity (IC₅₀: 8–12 µM) against HEK293 cells, while pyridin-2-yl derivatives show lower activity (IC₅₀: >50 µM) .
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